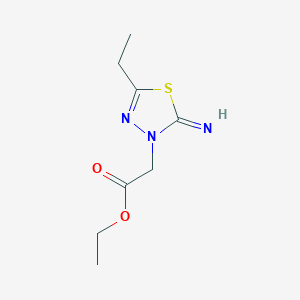
Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The imino group and the thiadiazole ring are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-methyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
- Ethyl 2-(5-phenyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
- Ethyl 2-(5-chloro-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate
Uniqueness
Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring can affect its interaction with biological targets and its overall stability.
Biological Activity
Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3(2H)-yl)acetate is a synthetic compound with a unique structure that includes a thiadiazole ring and an imino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C8H13N3O2S
- Molecular Weight : 215.28 g/mol
- IUPAC Name : Ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate
- CAS Number : 737717-44-1
The biological activity of this compound is hypothesized to involve interactions with specific biological pathways. The imino group and the thiadiazole ring are critical for its activity, potentially allowing it to inhibit enzymes or modulate receptor activity involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been studied extensively. In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast cancer) | 5.36 |
| HepG2 (liver cancer) | 6.51 |
| HT-29 (colon cancer) | 7.56 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Cytotoxicity Assay : In a comparative study with known anticancer agents like 5-fluorouracil (5-FU), this compound demonstrated comparable or superior cytotoxicity against MCF-7 cells .
Synthesis and Applications
The synthesis of this compound typically involves the cyclization of ethyl bromoacetate with thiosemicarbazide under basic conditions. This synthetic route is crucial for producing the compound efficiently for research and potential therapeutic applications .
Properties
CAS No. |
737717-44-1 |
|---|---|
Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
ethyl 2-(5-ethyl-2-imino-1,3,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C8H13N3O2S/c1-3-6-10-11(8(9)14-6)5-7(12)13-4-2/h9H,3-5H2,1-2H3 |
InChI Key |
AZFJIYSWGAQSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N)S1)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















